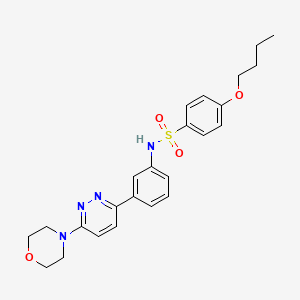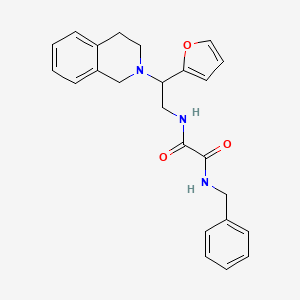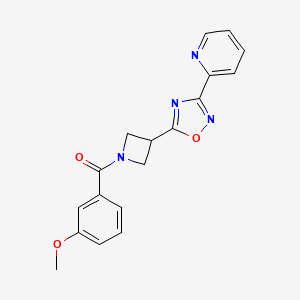
(3-Methoxyphenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-Methoxyphenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a pyridin-2-yl group, a 1,2,4-oxadiazol-5-yl group, and an azetidin-1-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of nitrogen in the pyridin-2-yl, 1,2,4-oxadiazol-5-yl, and azetidin-1-yl groups would likely result in a molecule with several potential sites for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a methoxy group could increase its solubility in organic solvents .Scientific Research Applications
Antimicrobial Activity
Research on structurally related compounds, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, has shown that these molecules exhibit significant antimicrobial activity. Compounds with a methoxy group, in particular, displayed high antimicrobial activity, comparable to that of standard drugs like ciprofloxacin and fluconazole. This suggests potential applications in developing new antimicrobial agents targeting resistant strains of bacteria and fungi (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Imaging Agents for Parkinson's Disease
Another area of application involves the synthesis of PET (Positron Emission Tomography) agents for imaging of specific enzymes associated with Parkinson's disease. For instance, the compound HG-10-102-01 and its derivatives were synthesized for potential use as PET imaging agents to study the LRRK2 enzyme, which is implicated in Parkinson's disease. The development of such compounds could advance our understanding of neurological disorders and aid in the development of targeted therapies (Wang, Gao, Xu, & Zheng, 2017).
Luminescent Materials
Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, achieved through a one-pot synthesis involving compounds structurally related to the query, has led to the creation of luminescent materials with large Stokes' shifts. These materials have potential applications in developing low-cost luminescent materials for various uses, such as in display technologies and as optical markers (Volpi et al., 2017).
Metabolic Studies
Compounds featuring strained rings and azetidine units, such as AZD1979, have been studied for their metabolism, revealing pathways that involve glutathione S-transferase-catalyzed formations of glutathione-conjugated metabolites. This type of research is crucial for understanding the metabolic fate of drug candidates and designing molecules with favorable pharmacokinetic profiles (Li, Grönberg, Bangur, Hayes, Castagnoli, & Weidolf, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3-methoxyphenyl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-24-14-6-4-5-12(9-14)18(23)22-10-13(11-22)17-20-16(21-25-17)15-7-2-3-8-19-15/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUPKZXNDOPZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

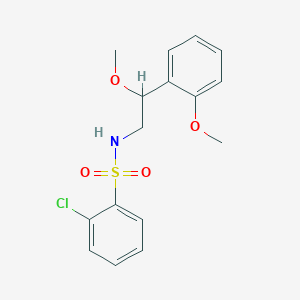
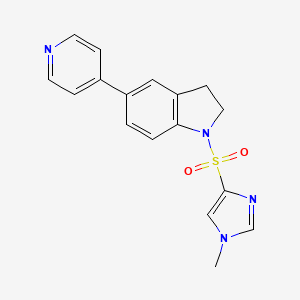
![N-(4-chloro-3-nitrophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861672.png)
![4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2861673.png)
![1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2861674.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2861676.png)

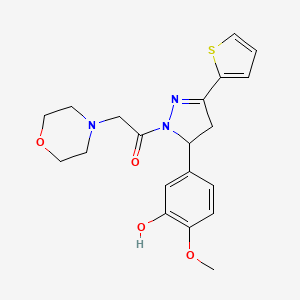
![2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2861680.png)
![7-methyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2861682.png)
![6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2861683.png)
